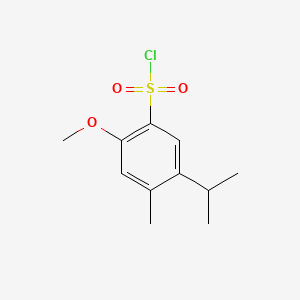
5-Isopropyl-2-methoxy-4-methylbenzenesulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Isopropyl-2-methoxy-4-methylbenzenesulfonyl chloride is a chemical compound with the CAS Number: 889939-83-7 . It has a molecular weight of 262.76 and its IUPAC name is 5-isopropyl-4-methoxy-2-methylbenzenesulfonyl chloride . The compound is typically stored in a refrigerated environment .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H15ClO3S/c1-7(2)9-6-11(16(12,13)14)8(3)5-10(9)15-4/h5-7H,1-4H3 . This code represents the compound’s molecular structure, which includes 11 carbon atoms, 15 hydrogen atoms, 1 chlorine atom, 3 oxygen atoms, and 1 sulfur atom .Physical And Chemical Properties Analysis
This compound has a molecular weight of 262.76 . It’s typically stored in a refrigerated environment .Wissenschaftliche Forschungsanwendungen
Alzheimer’s Disease Treatment : A study synthesized a series of sulfonamides derived from 4-methoxyphenethylamine and evaluated their inhibitory effects on acetylcholinesterase, which is significant in Alzheimer's disease treatment. One of the compounds showed considerable acetylcholinesterase inhibitory activity, suggesting its potential as a lead structure for designing more potent inhibitors (Abbasi et al., 2018).
Zinquin-Related Fluorophore Synthesis : In another study, the synthesis of isomers of a Zinquin-related fluorophore was described. These compounds showed shifts in their ultraviolet/visible spectra upon addition of Zn(II) and have potential applications in fluorescence spectroscopy (Kimber et al., 2003).
Enzyme Inhibition : Norpseudoephedrine-derived compounds, including a 2-methoxy-3-sulfonyl-1,3-oxazolidine, were synthesized and demonstrated high diastereoselectivity, showing potential as enzyme inhibitors (Conde-Frieboes & Hoppe, 1992).
Polymer Chemistry : A study investigated the efficiency of p-toluenesulfonyl chloride as an initiator for polymerization under atom transfer radical polymerization (ATRP) conditions, contributing to the understanding of initiator efficiency in polymer chemistry (Gurr et al., 2005).
Dye Intermediates Synthesis : Research on the synthesis and characterization of dye intermediates containing sulfonamide as a linking group was conducted, which is relevant to the production of dyes and pigments (Bo, 2007).
Therapeutic Agents for Alzheimer's Disease : A study synthesized triazole analogues, starting from 4-methoxybenzenesulfonyl chloride, and evaluated them for enzyme inhibitory activities. These compounds showed potential as therapeutic agents for Alzheimer's disease (Virk et al., 2018).
Functional Polymers Synthesis : Research on the synthesis of mono- or di-substituted resorcinols and phloroglucinols explored their applications in the development of functional polymers (Xi et al., 1984).
Antibacterial Agents Synthesis : A study synthesized N-alkyl/aralkyl-4-methyl-N-(naphthalen-1-yl)benzenesulfonamides and found them to be potent antibacterial agents and moderate to weak enzyme inhibitors (Abbasi et al., 2015).
Safety And Hazards
The compound is associated with some safety hazards. It has been assigned the GHS05 pictogram, indicating that it is corrosive . The hazard statements include H314, which means it causes severe skin burns and eye damage . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P310 (Immediately call a POISON CENTER or doctor/physician) .
Eigenschaften
IUPAC Name |
2-methoxy-4-methyl-5-propan-2-ylbenzenesulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClO3S/c1-7(2)9-6-11(16(12,13)14)10(15-4)5-8(9)3/h5-7H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBIMBVGQPUWCRK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(C)C)S(=O)(=O)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Isopropyl-2-methoxy-4-methylbenzenesulfonyl chloride | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

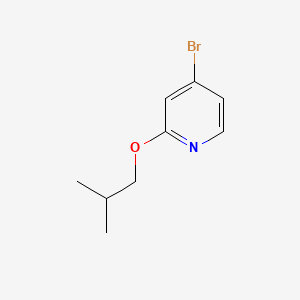
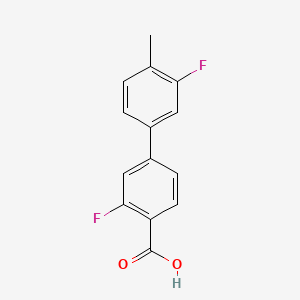
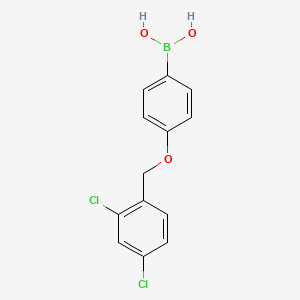
![2,6-Dimethylimidazo[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B572103.png)
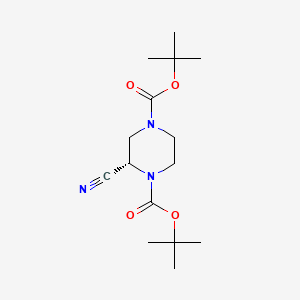
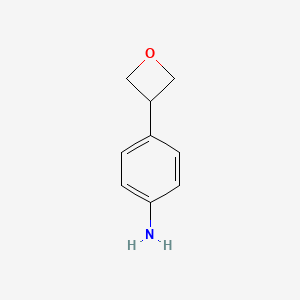
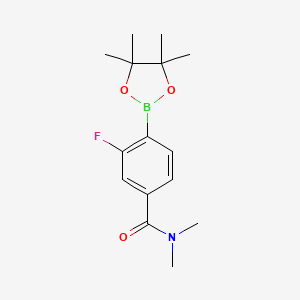
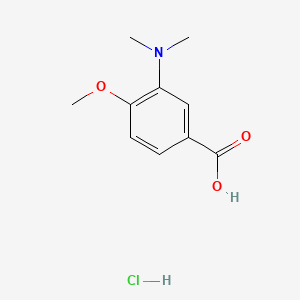
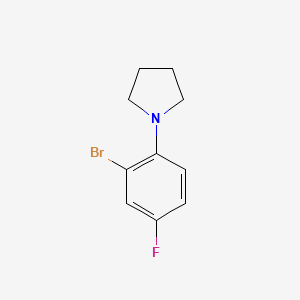
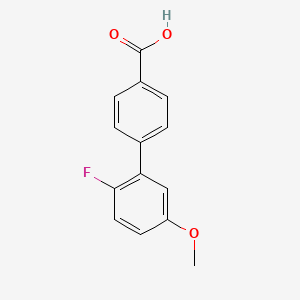
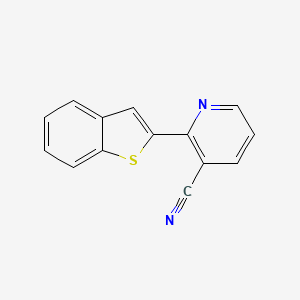
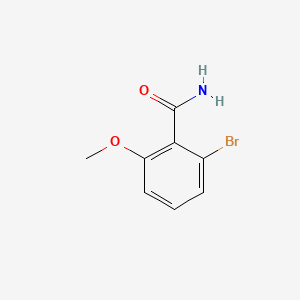
![Methyl 3-bromo-1H-pyrazolo[4,3-c]pyridine-6-carboxylate](/img/structure/B572120.png)
![3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-[[(9r)-6'-methoxycinchonan-9-yl]amino]-3-cyclobutene-1,2-dione](/img/structure/B572121.png)